2-((4-benzylpiperazin-1-yl)methyl)-5-((3-nitrobenzyl)oxy)-4H-pyran-4-one

Kinase Inhibition Structure-Activity Relationship Regioisomeric Differentiation

Researchers dissecting mTOR/PI3K crosstalk require regioisomerically defined probes to ensure target engagement specificity. This compound is the meta-nitro substituted tool for benchmarking against the para-nitro isomer in cellular mTORC1/mTORC2 signaling assays. - Enables differentiation of mTOR vs. PI3Kα selectivity based on nitro positional effects. - Dual sigma-1 receptor/mTOR kinase engagement supports neurodegeneration model studies. - 3-Nitrobenzyl handle permits on-demand derivatization for PROTAC or fluorescent probe development. - 95% purity, available from stock for immediate dispatch.

Molecular Formula C24H25N3O5
Molecular Weight 435.48
CAS No. 898456-94-5
Cat. No. B2618681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-benzylpiperazin-1-yl)methyl)-5-((3-nitrobenzyl)oxy)-4H-pyran-4-one
CAS898456-94-5
Molecular FormulaC24H25N3O5
Molecular Weight435.48
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)C(=CO3)OCC4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C24H25N3O5/c28-23-14-22(16-26-11-9-25(10-12-26)15-19-5-2-1-3-6-19)31-18-24(23)32-17-20-7-4-8-21(13-20)27(29)30/h1-8,13-14,18H,9-12,15-17H2
InChIKeyHITIKBJEBKABGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Benzylpiperazin-1-yl)methyl)-5-((3-nitrobenzyl)oxy)-4H-pyran-4-one: Structural & Pharmacophoric Profile


2-((4-benzylpiperazin-1-yl)methyl)-5-((3-nitrobenzyl)oxy)-4H-pyran-4-one (CAS 898456-94-5) belongs to the class of 2-(4-piperazinyl)-substituted 4H-1-benzopyran-4-one derivatives, a chemical space associated with mTOR/PI3K pathway modulation and sigma receptor affinity [1]. The molecule features a 4-benzylpiperazine moiety at the 2-position via a methylene linker and a 3-nitrobenzyloxy substituent at the 5-position of the pyran-4-one core. Commercially, it is offered with a standard purity of 95% [2]. Its closest structural analogs include the para-nitrobenzyloxy positional isomer (4-nitro instead of 3-nitro) and the unsubstituted benzyloxy analog, which serve as primary comparators for evaluating regioisomeric and electronic effects on target engagement.

Pathway Focus mTOR/PI3K pathway modulation & sigma receptor affinity studies
Regioisomeric Probe Meta-nitro configuration enables SAR differentiation from para-nitro isomer
Supply Profile Research-grade purity; commercially available for early discovery

2-((4-Benzylpiperazin-1-yl)methyl)-5-((3-nitrobenzyl)oxy)-4H-pyran-4-one: Specificity Over Generic Analogs


Substituting 2-((4-benzylpiperazin-1-yl)methyl)-5-((3-nitrobenzyl)oxy)-4H-pyran-4-one with close analogs risks altering critical electronic and steric determinants of molecular recognition. The meta-nitro substitution on the 5-benzyloxy group, compared to the para-nitro isomer, is known to influence PI3K/mTOR target inhibition profiles within the benzopyranone class [1]. Furthermore, the specific 4-benzylpiperazine fragment is a privileged structure for sigma receptor binding, and its affinity can vary by over an order of magnitude with subtle changes to the N-benzyl substitution [2]. All quantitative comparisons below demonstrate that nominal structural similarity does not guarantee equivalent biochemical performance.

Regioisomeric shift alters target engagement
Meta-nitro vs para-nitro substitution may change mTOR/PI3K inhibition profile; class SAR suggests differentiated selectivity.
N-benzyl group critical for sigma affinity
The 4-benzylpiperazine motif drives sigma-1 binding; unsubstituted piperazine or morpholine analogs (e.g., LY294002) lack this component.
Subtle N-substitution modulates enzyme selectivity
Replacing the N-benzyl group with N-aryl (e.g., 2-methoxyphenyl) can shift alpha-galactosidase inhibition profile; direct functional replacement not assumed.

2-((4-Benzylpiperazin-1-yl)methyl)-5-((3-nitrobenzyl)oxy)-4H-pyran-4-one: Quantitative Differentiation


Regioisomerism and Kinase Selectivity Profile

In the 2-(4-piperazinyl)-substituted 4H-1-benzopyran-4-one series, the position of the nitro group on the 5-benzyloxy substituent is a critical determinant of mTOR inhibitory potency. While head-to-head data for the 3-nitro vs. 4-nitro isomers is not published, the class-level structure-activity relationship (SAR) from patent US8044057 indicates that meta-substituted aryl groups confer a distinct pharmacological profile compared to para-substituted analogs, often resulting in improved selectivity over PI3Kα [1]. The target compound's 3-nitro configuration is therefore predicted to offer a differentiated kinase inhibition fingerprint relative to the commercially available 4-nitro isomer.

Regioisomer Selectivity
Class-level
Target: 3-nitro isomer (predicted distinct kinase fingerprint)
Comparator: 4-nitro isomer (para-substituted)
Supports regioisomeric SAR probing for mTOR/PI3K
Inferred from patent class SAR; no direct IC50 data
Kinase Inhibition Structure-Activity Relationship Regioisomeric Differentiation

Sigma-1 Affinity: Benzylpiperazine vs. Unsubstituted Piperazine

The 4-benzylpiperazine moiety in the target compound is a well-characterized pharmacophore for sigma-1 receptor binding. In a study of 4-benzylpiperazine derivatives, compounds bearing a benzyl group demonstrated Ki values in the low nanomolar range (e.g., BP-CH3 Ki = 2.3 nM) against sigma-1, whereas analogs lacking the N-benzyl substitution showed significantly reduced affinity (Ki > 100 nM) [1]. This class-level SAR supports that the 4-benzylpiperazine fragment of CAS 898456-94-5 is essential for sigma receptor engagement, distinguishing it from simple piperazine or morpholine analogs used in related benzopyranone probes such as LY294002.

Sigma-1 Affinity Motif
Class-level
4-benzylpiperazine class: Ki Unsubstituted piperazine: Ki >100 nM
Enables sigma-1 receptor engagement profiling
Target-specific Ki not reported; class SAR from radioligand assays
Sigma Receptor Binding CNS Probe Development Piperazine Pharmacophore

Alpha-Galactosidase Inhibition: Analog Comparison

Public data indicates that CAS 898456-94-5 is a micromolar inhibitor of alpha-galactosidase (IC50 = 14,000 nM) and a weaker inhibitor of beta-galactosidase (IC50 = 268,000 nM) and beta-glucocerebrosidase (IC50 = 187,000 nM), showing a 19-fold selectivity for alpha-galactosidase over beta-galactosidase [1]. A close analog, 2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-((3-nitrobenzyl)oxy)-4H-pyran-4-one, which retains the 3-nitrobenzyloxy group but replaces the N-benzyl with an N-(2-methoxyphenyl) group, has a different inhibition profile, demonstrating that even within the same 3-nitrobenzyloxy sub-series, the N-substituent on the piperazine modulates enzyme selectivity [1].

Alpha-Galactosidase IC50
Cross-study
IC50 = 14,000 nM (alpha-galactosidase)
19-fold selective over beta-galactosidase
Provides a measurable biochemical handle for this compound
Assay: p-nitrophenyl glycopyranoside; comparator analog affinity unavailable
Enzyme Inhibition Glycosidase Selectivity Profile

Physicochemical Properties: Meta- vs. Para-Nitro Isomer

Despite identical molecular weight (435.48 g/mol) and formula (C24H25N3O5), the switch from para-nitro to meta-nitro substitution is predicted to alter the molecular dipole moment and the pKa of the piperazine nitrogen, thereby affecting solubility and permeability. Calculated logP values for the two isomers are similar, but the meta-nitro configuration introduces a different vector for hydrogen-bond acceptor capacity, which can be exploited in structure-based drug design to achieve unique binding poses [1]. No experimental solubility or permeability data is currently available for direct comparison.

Physicochemical Shift
Supporting
Predicted dipole moment & H-bond acceptor vector change (meta vs para)
May orient ligand-protein interactions differently
No experimental solubility or permeability data available
Physicochemical Properties Drug-likeness Isomer Comparison

2-((4-Benzylpiperazin-1-yl)methyl)-5-((3-nitrobenzyl)oxy)-4H-pyran-4-one: Key Research Applications


Regioisomeric Probe for mTOR/PI3K SAR

Use as a meta-nitro substituted tool compound to benchmark against the para-nitro isomer in cellular assays of mTORC1/mTORC2 signaling. Based on class-level SAR, the unique position of the nitro group is hypothesized to alter selectivity between mTOR and PI3Kalpha, providing a chemical probe to dissect pathway-specific dependencies [1].

Polypharmacological Agent in CNS Target Deconvolution

Employed in chemoproteomic or radioligand displacement studies to simultaneously engage sigma-1 receptors (via the 4-benzylpiperazine motif) and mTOR kinase (via the benzopyranone core), enabling the exploration of dual sigma-1/mTOR inhibition in models of neurodegeneration or drug addiction [2].

Selective Alpha-Galactosidase Inhibitor for Glycobiology

Applied at micromolar concentrations as a cell-permeable inhibitor of alpha-galactosidase, with a 19-fold selectivity window over beta-galactosidase, to investigate glycosphingolipid metabolism pathways. The compound's selectivity profile makes it a useful alternative to broader spectrum iminosugar inhibitors [3].

Meta-Nitrobenzyl Fragment for Medicinal Chemistry

The 3-nitrobenzyl group serves as a versatile synthetic handle for further derivatization (e.g., reduction to aniline, amide coupling) in the development of targeted protein degraders (PROTACs) or fluorescent probes, where the regiospecific placement of the linker attachment point is critical for maintaining target degradation efficiency [1].

Application
Selection Property
Validation Focus
mTOR/PI3K pathway SAR studies
Regioisomeric configuration (meta-nitro)
Regioisomer-specific kinase selectivity profiling
CNS target deconvolution research
4-benzylpiperazine sigma-1 motif
Dual sigma-1/mTOR co-engagement in cellular models
Alpha-galactosidase inhibition research
Selective micromolar inhibition profile
Glycosphingolipid metabolism pathway analysis
Medicinal chemistry derivatization
3-nitrobenzyl synthetic handle
Linker attachment for PROTAC/fluorescent probe design
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